Sulfisoxazole-13C6: Technical Guide for Quantitative Bioanalysis
Sulfisoxazole-13C6: Technical Guide for Quantitative Bioanalysis
The following is an in-depth technical guide on Sulfisoxazole-13C6, designed for researchers and analytical scientists.
Executive Summary
Sulfisoxazole-13C6 is a stable isotope-labeled analog of the sulfonamide antibiotic Sulfisoxazole, wherein the six carbon atoms of the benzene ring are replaced by Carbon-13 (
Unlike deuterated analogs (e.g., Sulfisoxazole-d4), which may experience deuterium-hydrogen exchange or slight chromatographic separation from the analyte due to isotope effects, Sulfisoxazole-13C6 exhibits identical chromatographic retention and ionization efficiency to the native analyte while providing a distinct mass shift (+6 Da). This ensures robust correction for matrix effects, ion suppression, and extraction recovery losses.
Chemical Profile & Physicochemical Properties[2][3][4][5][6]
To design an effective LC-MS/MS method, one must understand the physical differences between the analyte and the internal standard.
| Feature | Native Sulfisoxazole | Sulfisoxazole-13C6 |
| CAS Number | 127-69-5 | 1334378-46-9 |
| Formula | ||
| Molecular Weight | 267.30 g/mol | 273.35 g/mol (+6.05 Da) |
| Label Position | N/A | Benzene Ring ( |
| pKa | pKa1 ≈ 1.5, pKa2 ≈ 5.0 | Identical |
| LogP | ~1.01 | Identical |
| Solubility | Soluble in acetone, methanol; slightly in water | Identical |
Structural Logic
The label is located on the benzene ring . This is critical for MS/MS fragmentation. The primary transition involves the cleavage of the
The Role of Stable Isotopes in Research
In quantitative bioanalysis, Matrix Effects (ion suppression or enhancement) are the primary source of error. Co-eluting phospholipids or proteins can alter the ionization efficiency of the analyte in the electrospray source.
Why Sulfisoxazole-13C6 is Superior to Deuterated Standards:
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Co-elution:
isotopes do not affect the lipophilicity or pKa of the molecule. Therefore, Sulfisoxazole-13C6 elutes at the exact same retention time as native Sulfisoxazole. Deuterated compounds often elute slightly earlier, meaning they may not experience the exact same matrix suppression as the analyte at that specific moment. -
Stability: Carbon-carbon bonds are non-exchangeable. Deuterium on heteroatoms (N, O, S) can exchange with solvent protons, leading to signal loss.
Diagram 1: Matrix Effect Correction Logic
The following diagram illustrates how the IS corrects for ionization variability.
Caption: Logical flow demonstrating how co-elution of the 13C6 IS allows it to mirror the exact ionization suppression experienced by the analyte, neutralizing the error.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Sulfisoxazole in Bovine Milk or Plasma. Sensitivity Target: LOQ < 1.0 ng/mL.
Phase 1: Standard Preparation
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Stock Solution: Dissolve 1 mg Sulfisoxazole-13C6 in 10 mL Methanol (100 µg/mL). Store at -20°C.
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Working IS Solution: Dilute stock with water/methanol (50:50) to 100 ng/mL.[2]
Phase 2: Sample Preparation (QuEChERS Modified)
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Step 1: Transfer 1.0 mL of sample (milk/plasma) to a centrifuge tube.
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Step 2 (Spiking): Add 50 µL of Working IS Solution (100 ng/mL). Vortex for 30s.
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Step 3 (Extraction): Add 4 mL Acetonitrile (ACN) containing 1% Formic Acid.
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Step 4 (Salting Out): Add 1g NaCl and 4g MgSO4. Shake vigorously for 1 min.
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Step 5: Centrifuge at 4000 rpm for 10 min.
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Step 6: Transfer supernatant to a clean vial. Evaporate to dryness under Nitrogen at 40°C.
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Step 7: Reconstitute in 200 µL Mobile Phase A:B (90:10).
Phase 3: LC-MS/MS Parameters
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Column: C18 (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.[3]
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 10% B (0-1 min)
90% B (at 6 min) Re-equilibrate.
MRM Transitions (Multiple Reaction Monitoring): The following transitions are critical for specificity. The +6 shift is maintained in the product ion because the fragmentation cleaves the isoxazole ring, leaving the labeled benzene ring intact.
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| Sulfisoxazole | 268.1 | 156.0 | 25 | 20 | Quantifier |
| 268.1 | 92.0 | 25 | 35 | Qualifier | |
| Sulfisoxazole-13C6 | 274.1 | 162.0 | 25 | 20 | Internal Standard |
Note: The product ion 156.0 corresponds to the sulfanilyl cation (
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from sample homogenization to mass spectral detection.
Method Validation & Troubleshooting
To ensure Scientific Integrity (E-E-A-T), the method must be self-validating.
Validation Criteria
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Linearity: Calibration curves (0.5 – 100 ng/mL) must have
. -
Isotopic Purity Check: Inject a high concentration of Sulfisoxazole-13C6 (only). Monitor the native transition (268>156).
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Acceptance: Signal in native channel < 0.5% of IS response. If higher, the IS contains unlabeled impurities (contributing to false positives).
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Cross-Talk Check: Inject high concentration Native Sulfisoxazole. Monitor IS transition (274>162).
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Acceptance: No signal. This confirms the +6 Da shift is sufficient to prevent isotopic overlap.
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Troubleshooting Common Issues
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Low IS Recovery: If the IS area count varies significantly (>50%) between samples, check the extraction pH. Sulfonamides are amphoteric; ensure pH is adjusted (usually pH 4-5) to maximize organic solubility during extraction.
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Retention Time Shift: If the IS and Analyte do not overlap perfectly, check the column equilibration. 13C isotopes should not cause a shift. If a shift is observed, the standard may be deuterated, not 13C labeled.
References
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HPC Standards. (2024). 13C6-Sulfisoxazole Reference Material Data Sheet. Retrieved from
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Unsal, A. et al. (2018).[3] "Determination of sulfonamides in milk by ID-LC-MS/MS." Journal of Chemical Metrology, 12(1), 70-78.[3] Retrieved from
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Waters Corporation. (2020). "The Analysis of Tetracycline and Sulfonamide Antibiotics in Shrimp Tissue using Liquid Chromatography Tandem Quadrupole Mass Spectrometry." Application Note. Retrieved from
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Sigma-Aldrich. (2024). Sulfamethoxazole-(phenyl-13C6) Analytical Standard. (Used for structural analog comparison). Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5344, Sulfisoxazole. Retrieved from
